molecular formula C12H7ClN2 B15359262 4-chloro-3-(2-pyridinyl)Benzonitrile CAS No. 1245636-11-6

4-chloro-3-(2-pyridinyl)Benzonitrile

Cat. No.: B15359262
CAS No.: 1245636-11-6
M. Wt: 214.65 g/mol
InChI Key: REMCHCBLRJFMAH-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-pyridinyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyano group, as well as a pyridine ring attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nucleophilic Substitution: The compound can be synthesized through halogenation of 3-(2-pyridinyl)benzonitrile followed by nucleophilic substitution reactions.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, involving the reaction of 2-pyridyl boronic acid with 4-chloro-3-bromobenzonitrile in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis often involves batch production processes where raw materials are reacted in controlled conditions to ensure purity and yield.

  • Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids.

  • Reduction: The cyano group can be reduced to form primary amines.

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides in the presence of a base.

Major Products Formed:

  • Carboxylic Acids: From oxidation of the cyano group.

  • Primary Amines: From reduction of the cyano group.

  • Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-(2-pyridinyl)benzonitrile has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including its role as a ligand in biochemical assays.

  • Medicine: Investigated for its pharmacological properties, such as its potential use in drug discovery and development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to receptors or enzymes, influencing their activity.

  • Pathways Involved: The exact pathways depend on the biological context, but may include signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

  • 4-Bromobenzonitrile

  • 4-Fluorobenzonitrile

  • 3-Chloro-2-pyridinecarboxaldehyde

  • 2-Chloropyridine

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.

Properties

CAS No.

1245636-11-6

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-3-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C12H7ClN2/c13-11-5-4-9(8-14)7-10(11)12-3-1-2-6-15-12/h1-7H

InChI Key

REMCHCBLRJFMAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)C#N)Cl

Origin of Product

United States

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